Quinolin-8-yl-acetic acid
Overview
Description
Quinolin-8-yl-acetic acid is a chemical compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. . This compound, in particular, has garnered interest for its unique structure and potential therapeutic applications.
Mechanism of Action
Target of Action
Quinolin-8-yl-acetic acid, like other quinoline derivatives, is known to interact with various biological targets. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some quinoline derivatives have been reported to inhibit tumor growth by affecting pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness .
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities suggest that quinoline derivatives can have various molecular and cellular effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl-acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with an α-methylene ketone under basic conditions to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the condensation reactions. Additionally, solvent-free conditions or the use of green solvents like ethanol are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl-acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Quinolin-8-yl-ethanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinolin-8-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinolinic Acid: Known for its neurotoxic properties and involvement in neurodegenerative diseases.
8-Hydroxyquinoline: Used as a chelating agent and has antimicrobial properties.
Quinoline-2-carboxylic Acid: Studied for its potential as an anticancer agent.
Uniqueness: Quinolin-8-yl-acetic acid stands out due to its unique acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
Biological Activity
Quinolin-8-yl-acetic acid is a derivative of quinoline that has garnered attention due to its diverse biological activities. This compound, like other quinoline derivatives, exhibits a range of pharmacological effects that make it a subject of interest in medicinal chemistry and pharmacology.
Overview of Biological Activities
This compound has been reported to possess several biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.
- Anticancer Properties : Shows promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
The biological activity of this compound is mediated through various mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in disease processes, which can lead to reduced cellular proliferation and survival.
- Cell Cycle Arrest : The compound can induce cell cycle arrest, thereby preventing cancer cell division.
- Apoptosis Induction : this compound promotes programmed cell death in malignant cells through the activation of apoptotic pathways.
- Antioxidant Activity : It may scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating potent antimicrobial properties.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
This compound | Escherichia coli | 32 |
This compound | Candida albicans | 8 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The compound demonstrated an IC50 value ranging from 10 to 50 µM, suggesting it is effective at relatively low concentrations.
A mechanistic study indicated that treatment with this compound led to:
- Increased levels of active caspase 9 (5.81-fold increase), indicating apoptosis induction.
- Disruption of tubulin polymerization, which is critical for mitosis.
Case Studies
- Neuroprotective Potential : A study focused on the neuroprotective effects of quinoline derivatives, including this compound, showed promising results in models of Parkinson's disease. The compounds were able to mitigate neurodegeneration and improve motor function in animal models.
- Inflammation Models : In a murine model of inflammation, this compound significantly reduced inflammatory markers and improved histological outcomes compared to controls.
Properties
IUPAC Name |
2-quinolin-8-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXDDZQNKIORGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585421 | |
Record name | (Quinolin-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152150-04-4 | |
Record name | (Quinolin-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinolin-8-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.